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Introduction
Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in

biochemical and proteomics research to study protein-protein interactions, protein complex

topology, and to stabilize protein structures. Its unique chemical properties, including two

identical reactive groups and a cleavable spacer arm, make it a versatile tool for elucidating the

three-dimensional architecture of protein assemblies. This technical guide provides a

comprehensive overview of the core principles of DST, its reaction chemistry, quantitative

parameters for its use, detailed experimental protocols, and visualizations of its application in

structural biology.

Core Principles of Disuccinimidyl Tartrate (DST)
DST is characterized by its homobifunctional and cleavable nature. Its structure consists of a

central tartrate moiety flanked by two N-hydroxysuccinimide (NHS) ester groups.

Homobifunctional: DST possesses two identical reactive functional groups, the NHS esters,

at either end of a spacer arm.[1][2] These NHS esters react specifically with primary amines

(-NH2), which are predominantly found on the side chains of lysine residues and the N-

termini of proteins.[1] This symmetrical reactivity allows for the covalent linkage of two

protein subunits or different domains within a single protein that are in close proximity.
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Cleavable Spacer: The central tartrate group contains a cis-diol that can be selectively

cleaved by oxidation with sodium meta-periodate.[1][3] This feature is particularly

advantageous as it allows for the reversal of the crosslink, enabling the separation and

identification of the originally linked proteins or peptides, which is crucial for mass

spectrometry-based analysis. This cleavage is orthogonal to the reduction of disulfide bonds,

offering an alternative strategy for analyzing crosslinked complexes.[4]

Spacer Arm Length: DST has a defined spacer arm length of 6.4 Å, which provides a specific

distance constraint for the crosslinked amine groups. This spatial information is valuable for

computational modeling of protein complexes.

Reaction Chemistry
The crosslinking reaction with DST occurs in two main steps:

Reaction with Primary Amines: The NHS esters of DST react with the primary amino groups

of proteins in a nucleophilic acyl substitution reaction. The reaction proceeds optimally under

neutral to slightly alkaline conditions (pH 7.2-8.5).[5] The unprotonated primary amine acts

as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the

formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Cleavage of the Tartrate Spacer: The cis-diol in the tartrate spacer of a DST crosslink can be

oxidized by sodium meta-periodate. This reaction cleaves the carbon-carbon bond of the

diol, breaking the crosslink and leaving behind aldehyde groups on the formerly linked

molecules.

Data Presentation: Quantitative Parameters for NHS
Ester Crosslinking
The following tables summarize key quantitative data for the use of NHS ester-containing

crosslinkers like DST. This information is critical for designing and optimizing crosslinking

experiments.

Table 1: Physicochemical Properties of Disuccinimidyl Tartrate (DST)
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Property Value Reference(s)

Molecular Weight 344.23 g/mol [4]

Chemical Formula C₁₂H₁₂N₂O₁₀ [4]

Spacer Arm Length 6.4 Å

Reactive Groups
N-hydroxysuccinimide (NHS)

ester (at both ends)
[1]

Reactive Towards Primary amines (-NH₂) [1]

Cleavability
Cleavable with sodium meta-

periodate
[1][3]

Table 2: Reaction Conditions for NHS Ester Crosslinking

Parameter
Recommended
Range/Value

Reference(s)

pH 7.2 - 8.5 [5]

Temperature
Room Temperature (20-25°C)

or 4°C
[5]

Reaction Time 30 minutes - 4 hours [5]

Buffer Composition

Phosphate, Borate,

Bicarbonate, or HEPES

buffers. Avoid amine-

containing buffers like Tris.

[5]

Molar Excess of Crosslinker
5- to 50-fold molar excess over

the protein.
[6]

Table 3: Half-life of NHS Esters in Aqueous Solution
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pH Temperature (°C) Half-life Reference(s)

7.0 0 4 - 5 hours [5][7]

8.0 4 ~1 hour [6]

8.6 4 10 minutes [5][7]

Experimental Protocols
This section provides a detailed protocol for the crosslinking of a purified protein complex with

DST, followed by analysis using SDS-PAGE and in-gel digestion for mass spectrometry. This

protocol is adapted from methodologies used for studying protein complexes like the desmin

protofilament.[8][9]

Crosslinking of a Purified Protein Complex with DST
Materials:

Purified protein complex (e.g., 1-5 mg/mL)

Disuccinimidyl tartrate (DST)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Crosslinking Buffer: 20 mM HEPES, pH 7.5, containing 150 mM NaCl

Quenching Buffer: 1 M Tris-HCl, pH 7.5

SDS-PAGE apparatus and reagents

Coomassie Brilliant Blue or silver stain

Procedure:

Protein Preparation:

Ensure the purified protein complex is in an amine-free buffer, such as the Crosslinking

Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
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Adjust the protein concentration to 1-5 mg/mL.

DST Stock Solution Preparation:

Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO or

DMF. For example, dissolve 8.6 mg of DST in 1 mL of DMSO.

Crosslinking Reaction:

Add the DST stock solution to the protein solution to achieve a final molar excess of 20- to

50-fold of DST over the protein. For example, for a 1 mg/mL solution of a 50 kDa protein

(20 µM), add the DST stock to a final concentration of 400 µM to 1 mM.

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle

mixing.

Quenching the Reaction:

Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of

20-50 mM.

Incubate for 15 minutes at room temperature to quench any unreacted DST.

Analysis by SDS-PAGE:

Mix an aliquot of the crosslinked sample with SDS-PAGE sample buffer.

Run the sample on an appropriate percentage SDS-PAGE gel to visualize the crosslinked

products. Uncrosslinked protein should be run as a control.

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

Crosslinked complexes will appear as higher molecular weight bands.

Cleavage of DST Crosslinks
Materials:

Crosslinked protein sample
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Sodium meta-periodate (NaIO₄)

Cleavage Buffer: 100 mM Sodium Acetate, pH 5.5

Procedure:

Prepare Cleavage Solution:

Prepare a fresh solution of 15 mM sodium meta-periodate in Cleavage Buffer.

Cleavage Reaction:

Incubate the crosslinked protein sample with the sodium meta-periodate solution for 1

hour at room temperature in the dark.

Analysis:

Analyze the cleaved sample by SDS-PAGE to confirm the disappearance of the higher

molecular weight crosslinked bands and the reappearance of the monomeric protein

bands.

In-Gel Digestion of Crosslinked Proteins for Mass
Spectrometry
Materials:

Excised gel bands containing crosslinked proteins

Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

100% Acetonitrile (ACN)

Reduction Solution: 10 mM Dithiothreitol (DTT) in 100 mM Ammonium Bicarbonate

Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate

Digestion Buffer: 50 mM Ammonium Bicarbonate
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Trypsin (mass spectrometry grade)

Extraction Solution: 50% ACN / 5% Formic Acid

Procedure:

Excise and Destain:

Excise the protein band of interest from the Coomassie-stained gel.

Cut the gel piece into small (~1 mm³) cubes.

Wash the gel pieces with the Destaining Solution until the blue color is removed.

Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

Reduction and Alkylation:

Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 1 hour.

Cool to room temperature and replace the DTT solution with the Alkylation Solution.

Incubate for 45 minutes in the dark at room temperature.

Wash the gel pieces with 100 mM Ammonium Bicarbonate, followed by dehydration with

100% ACN. Dry the gel pieces.

In-Gel Digestion:

Rehydrate the gel pieces on ice with a solution of trypsin (e.g., 10-20 ng/µL) in Digestion

Buffer.

Once the solution is absorbed, add enough Digestion Buffer to cover the gel pieces and

incubate overnight at 37°C.

Peptide Extraction:

Extract the peptides from the gel by adding the Extraction Solution and incubating with

shaking.
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Collect the supernatant. Repeat the extraction process.

Pool the extracts and dry them down in a vacuum centrifuge before analysis by mass

spectrometry.

Mandatory Visualizations
Workflow for Protein Crosslinking using DST
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Sample Preparation

Crosslinking Reaction

Analysis Optional Cleavage

Purified Protein Complex
in Amine-Free Buffer

Mix Protein and DST
(20-50x molar excess)

Prepare 25 mM DST
in Anhydrous DMSO

Incubate at RT
(30 min - 2 hr)

Quench with Tris-HCl

SDS-PAGE Analysis Incubate with
Sodium meta-periodate

Optional

In-Gel Digestion

Mass Spectrometry

Data Analysis

Analyze Cleaved Products

Click to download full resolution via product page

A general workflow for protein crosslinking experiments using DST.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b3043188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship of Desmin Protofilament
Crosslinking with DST

DST Crosslinks (6.4 Å)

Coiled Coil 1

Crosslink 1 Crosslink 2

Coiled Coil 2 Diagram illustrating the use of DST to identify proximities
between two antiparallel coiled coils of the desmin protofilament.

Click to download full resolution via product page

DST crosslinking reveals the proximity of coiled coils in the desmin protofilament.

Conclusion
Disuccinimidyl tartrate is a powerful and versatile homobifunctional crosslinker for the

structural and functional analysis of proteins and protein complexes. Its well-defined spacer

arm, specific reactivity towards primary amines, and the cleavable nature of its tartrate spacer

provide researchers with a robust tool for mapping protein-protein interactions. The quantitative

data and detailed protocols provided in this guide offer a solid foundation for the successful

application of DST in a variety of research and drug development settings. Careful optimization

of reaction conditions, informed by the principles outlined herein, will enable the generation of

high-quality data to advance our understanding of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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